Dhfr-IN-10

Description

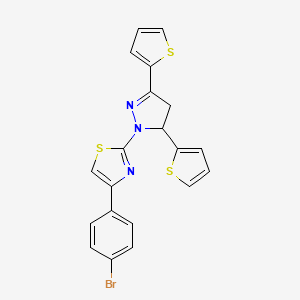

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H14BrN3S3 |

|---|---|

Molecular Weight |

472.5 g/mol |

IUPAC Name |

4-(4-bromophenyl)-2-(3,5-dithiophen-2-yl-3,4-dihydropyrazol-2-yl)-1,3-thiazole |

InChI |

InChI=1S/C20H14BrN3S3/c21-14-7-5-13(6-8-14)16-12-27-20(22-16)24-17(19-4-2-10-26-19)11-15(23-24)18-3-1-9-25-18/h1-10,12,17H,11H2 |

InChI Key |

OARKGSIKLJDXSN-UHFFFAOYSA-N |

Canonical SMILES |

C1C(N(N=C1C2=CC=CS2)C3=NC(=CS3)C4=CC=C(C=C4)Br)C5=CC=CS5 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Mechanism of Action of Dihydrofolate Reductase (DHFR) Inhibitors in Mycobacterium tuberculosis

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: A search of publicly available scientific literature did not yield specific information for a compound designated "Dhfr-IN-10." This document therefore provides a comprehensive overview of the mechanism of action of Dihydrofolate Reductase (DHFR) inhibitors targeting Mycobacterium tuberculosis (Mtb), using data from representative compounds to illustrate the core principles and evaluation methodologies applicable to novel inhibitors of this class.

Introduction: Dihydrofolate Reductase as a Prime Anti-Tubercular Target

Mycobacterium tuberculosis, the causative agent of tuberculosis, remains a significant global health threat, necessitating the development of novel therapeutics.[1][2] The enzyme Dihydrofolate Reductase (DHFR) is a critical component of the folate biosynthesis pathway and is essential for the survival and proliferation of Mtb.[1][3]

DHFR, encoded by the dfrA gene, catalyzes the NADPH-dependent reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF).[4][5][6] THF and its derivatives are vital cofactors that donate one-carbon units for the de novo synthesis of essential biomolecules, including purines, thymidylate (a critical precursor for DNA), and several amino acids.[4][6][7][8] Consequently, the inhibition of MtbDHFR presents a validated strategy for disrupting bacterial growth.[1][9][10]

Core Mechanism of Action: Competitive Inhibition

The predominant mechanism of action for MtbDHFR inhibitors is competitive inhibition . These compounds typically function as structural mimetics of the natural substrate, DHF. They bind with high affinity to the active site of the enzyme, physically occluding the binding of DHF and thereby preventing its conversion to THF.[10] This blockade leads to the depletion of the intracellular THF pool, which in turn halts DNA synthesis, protein synthesis, and other essential metabolic processes, ultimately resulting in bacteriostasis and cell death.[2][8]

Key to the design of effective DHFR inhibitors is achieving high selectivity for the mycobacterial enzyme over the human ortholog (hDHFR) to minimize host toxicity. This is accomplished by exploiting subtle structural differences in the active sites of the respective enzymes.[1][11] Many potent inhibitors feature a 2,4-diaminopyrimidine scaffold, which forms critical hydrogen bonds with conserved amino acid residues within the MtbDHFR active site.[1][10]

Caption: The inhibitory mechanism of a DHFR inhibitor on the Mtb folate pathway.

Quantitative Analysis of Representative MtbDHFR Inhibitors

The efficacy of a DHFR inhibitor is quantified by its enzymatic inhibitory potency (IC50) and its whole-cell activity (Minimum Inhibitory Concentration, MIC). The following table summarizes data for several well-characterized MtbDHFR inhibitors, providing a benchmark for evaluating novel compounds like this compound.

| Compound Class | Representative Compound | MtbDHFR IC50 (nM) | M. tuberculosis H37Rv MIC (µg/mL) | Human DHFR IC50 (nM) | Selectivity Index (hDHFR/MtbDHFR) | Reference(s) |

| Pteridine Derivative | Compound 1 | 9.0 | Not Reported | 25 | 2.8 | [11] |

| Pteridine Derivative | Compound 15 | 177 | <0.03 | 1,015 | 5.7 | [11] |

| Pteridine Derivative | Compound 16 | 111 | 0.5 | 1,955 | 17.6 | [11] |

| Triaza-coumarin | TA-C | ~1,000 | ~0.004-0.008 | Not Reported | Not Reported | [12] |

Note: The MIC for TA-C was originally reported in nM and has been converted for comparison.

Standardized Experimental Protocols

The characterization of a novel DHFR inhibitor requires a standardized set of biochemical and microbiological assays.

MtbDHFR Enzymatic Inhibition Assay

Purpose: To determine the 50% inhibitory concentration (IC50) of a compound against purified MtbDHFR enzyme.

Methodology:

-

Reagents: Purified recombinant MtbDHFR, Dihydrofolate (DHF), NADPH, assay buffer (e.g., 50 mM phosphate buffer, pH 7.5).[13]

-

Procedure:

-

Reactions are performed in a 96- or 384-well UV-transparent plate.

-

A reaction mixture is prepared containing NADPH (e.g., 10 µM) and DHF (e.g., 4.5 µM) in the assay buffer.[13]

-

The test inhibitor is added across a range of serially diluted concentrations. A vehicle control (e.g., DMSO) is included.

-

The reaction is initiated by the addition of MtbDHFR enzyme to a final concentration of approximately 10 nM.[13]

-

The oxidation of NADPH to NADP+ is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

-

Data Analysis: Initial reaction velocities are calculated from the linear phase of the absorbance decay. The percent inhibition is plotted against the inhibitor concentration, and the IC50 value is determined using a non-linear regression fit (e.g., log(inhibitor) vs. response).

Whole-Cell Activity (MIC) Assay

Purpose: To determine the Minimum Inhibitory Concentration (MIC) of a compound against replicating M. tuberculosis.

Methodology (Microplate Alamar Blue Assay):

-

Materials: M. tuberculosis H37Rv strain, Middlebrook 7H9 broth supplemented with OADC, 96-well plates, Alamar Blue (resazurin) reagent.

-

Procedure:

-

The test compound is serially diluted two-fold along the columns of the microplate.

-

A standardized inoculum of Mtb H37Rv is prepared and added to each well.

-

Control wells (no drug) and sterile wells (no bacteria) are included.

-

Plates are sealed and incubated at 37°C for 5-7 days.

-

Following incubation, Alamar Blue reagent is added to each well.

-

Plates are re-incubated for 12-24 hours.

-

-

Data Analysis: Bacterial growth reduces the blue resazurin to pink resorufin. The MIC is defined as the lowest concentration of the compound that completely prevents this color change, indicating growth inhibition.

Drug Discovery and Validation Workflow

The identification and development of a novel MtbDHFR inhibitor follows a logical, multi-stage workflow.

Caption: Workflow for the discovery and validation of MtbDHFR inhibitors.

Mechanisms of Resistance

While mutations in the target gene (dfrA) are a common resistance mechanism for many antimicrobials, this is notably rare for MtbDHFR inhibitors.[12] The primary mechanism of acquired resistance to compounds targeting the folate pathway in Mtb involves mutations in the thymidylate synthase gene, thyA.[3][12] Loss-of-function mutations in thyA reduce the metabolic demand for THF, thereby lowering the bacterium's susceptibility to DHFR inhibition.[12] Understanding these potential resistance pathways is critical for developing durable anti-tubercular therapies.

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. Identification of potential inhibitors of dihydrofolate reductase (DHFR) through blocking the folate biosynthetic pathway of Mycobacterium tuberculosis utilizing structure-based virtual screening - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Mycobacterial Dihydrofolate Reductase Inhibitors Identified Using Chemogenomic Methods and In Vitro Validation | PLOS One [journals.plos.org]

- 4. Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Drugging the Folate Pathway in Mycobacterium Tuberculosis: The Role of Multi-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of potential inhibitors of dihydrofolate reductase (DHFR) through blocking the folate biosynthetic pathway of Mycobacterium tuberculosis utilizing structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 10. Structural and Dynamics Perspectives on the Binding of Substrate and Inhibitors in Mycobacterium tuberculosis DHFR - PMC [pmc.ncbi.nlm.nih.gov]

- 11. repositorio.usp.br [repositorio.usp.br]

- 12. pnas.org [pnas.org]

- 13. Mycobacterium tuberculosis Dihydrofolate Reductase Is Not a Target Relevant to the Antitubercular Activity of Isoniazid - PMC [pmc.ncbi.nlm.nih.gov]

Dhfr-IN-10 (CAS: 929484-47-9): A Technical Guide for Researchers

An In-depth Review of a Novel Dihydrofolate Reductase Inhibitor with Potent Anti-tuberculosis Activity

Introduction

Dhfr-IN-10, identified as compound 4c in the primary literature, is a potent inhibitor of dihydrofolate reductase (DHFR) from Mycobacterium tuberculosis (M. tuberculosis).[1][2][3] This technical guide provides a comprehensive overview of its biological activity, mechanism of action, and the experimental protocols utilized for its characterization, intended for researchers, scientists, and drug development professionals in the field of antimicrobial research.

Dihydrofolate reductase is a crucial enzyme in the folate biosynthesis pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and proteins.[1][2] Inhibition of DHFR leads to the depletion of these essential molecules, ultimately causing cell death. This makes DHFR a well-established and attractive target for antimicrobial and anticancer therapies.

Quantitative Biological Data

The biological activity of this compound has been evaluated through a series of in vitro assays. The key quantitative data are summarized in the tables below.

Table 1: In Vitro DHFR Inhibition

| Compound | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |

| This compound (4c) | M. tuberculosis DHFR | 4.21 | Trimethoprim | 6.23 |

IC50: The half maximal inhibitory concentration.

Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

| Compound | M. tuberculosis (μg/mL) | P. aeruginosa (μg/mL) | E. coli (μg/mL) | S. aureus (μg/mL) | B. subtilis (μg/mL) |

| This compound (4c) | 0.12 | 15.62 | >500 | >500 | 250 |

| Isoniazid | 0.12 | - | - | - | - |

| Amoxicillin | - | 31.25 | 62.5 | 7.8 | 31.25 |

MIC: The lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Table 3: Antimicrobial Activity (Minimum Bactericidal Concentration - MBC)

| Compound | P. aeruginosa (μg/mL) | E. coli (μg/mL) | S. aureus (μg/mL) | B. subtilis (μg/mL) |

| This compound (4c) | 31.25 | >500 | >500 | 500 |

MBC: The lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Mechanism of Action and Signaling Pathways

This compound exerts its biological effect through the direct inhibition of the dihydrofolate reductase enzyme. By binding to DHFR, it blocks the conversion of dihydrofolate to tetrahydrofolate, a critical step in the folate metabolic pathway. This disruption of folate metabolism inhibits the synthesis of essential precursors for DNA, RNA, and protein synthesis, ultimately leading to cell death.[1][2]

The following diagram illustrates the folate biosynthesis pathway and the inhibitory action of this compound.

Caption: Inhibition of DHFR by this compound blocks THF synthesis.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

In Vitro Dihydrofolate Reductase (DHFR) Inhibition Assay

This assay determines the concentration of an inhibitor required to reduce the activity of the DHFR enzyme by 50% (IC50).

Workflow:

Caption: Workflow for the in vitro DHFR inhibition assay.

Detailed Protocol:

-

Reagent Preparation:

-

Recombinant M. tuberculosis DHFR enzyme was expressed and purified.

-

A stock solution of dihydrofolate (DHF) was prepared in assay buffer.

-

A stock solution of NADPH was prepared in assay buffer.

-

Serial dilutions of this compound were prepared in the appropriate solvent (e.g., DMSO) and then diluted in assay buffer.

-

The assay buffer typically consists of a buffered solution at a physiological pH (e.g., 50 mM potassium phosphate, pH 7.5) containing agents to maintain protein stability.

-

-

Assay Procedure:

-

In a 96-well UV-transparent microplate, the DHFR enzyme and varying concentrations of this compound (or vehicle control) were added to the assay buffer.

-

The plate was pre-incubated for a defined period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

-

The enzymatic reaction was initiated by the addition of a mixture of NADPH and DHF.

-

The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+, was monitored kinetically using a microplate reader.

-

-

Data Analysis:

-

The initial rate of the reaction (slope of the linear portion of the absorbance vs. time curve) was calculated for each inhibitor concentration.

-

The percent inhibition was calculated using the formula: % Inhibition = (1 - (Rate with inhibitor / Rate of control)) * 100.

-

The IC50 value was determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Antimicrobial Susceptibility Testing (MIC and MBC Determination)

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined using the broth microdilution method.[1][2]

Workflow:

Caption: Workflow for MIC and MBC determination.

Detailed Protocol:

-

MIC Determination:

-

Two-fold serial dilutions of this compound were prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

A standardized inoculum of the test bacteria (e.g., M. tuberculosis, P. aeruginosa, E. coli, S. aureus, B. subtilis) was prepared to a specific cell density (e.g., 5 x 105 CFU/mL).

-

Each well was inoculated with the bacterial suspension. Positive (no drug) and negative (no bacteria) controls were included.

-

The plates were incubated under conditions suitable for the growth of the specific bacterium.

-

The MIC was determined as the lowest concentration of this compound that completely inhibited visible growth of the bacteria.

-

-

MBC Determination:

-

Following the MIC determination, an aliquot (e.g., 10 µL) from each well that showed no visible growth was plated onto an appropriate agar medium.

-

The agar plates were incubated to allow for the growth of any surviving bacteria.

-

The MBC was defined as the lowest concentration of the compound that resulted in a ≥99.9% reduction in the initial inoculum.

-

Conclusion

This compound is a promising new inhibitor of M. tuberculosis DHFR with potent antitubercular activity. Its mechanism of action via the inhibition of the essential folate pathway is well-understood. The provided quantitative data and detailed experimental protocols offer a solid foundation for further research and development of this compound as a potential therapeutic agent against tuberculosis. Further studies could focus on its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and potential for combination therapy.

References

In-depth Technical Guide: Dhfr-IN-10 (C20H14BrN3S3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dhfr-IN-10, a compound with the molecular formula C20H14BrN3S3, has been identified as a potent inhibitor of dihydrofolate reductase (DHFR) from Mycobacterium tuberculosis (Mtb). This technical guide provides a comprehensive overview of the available data on this compound, including its chemical properties, biological activity, and the underlying mechanism of action. The information is presented to support further research and development of this compound as a potential anti-tubercular agent.

Introduction to Dihydrofolate Reductase (DHFR) as a Therapeutic Target

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway.[1][2] It catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) using NADPH as a cofactor.[2] THF and its derivatives are essential one-carbon donors for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and proteins.[3] Consequently, the inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death. This makes DHFR an attractive target for antimicrobial and anticancer therapies.[3][4]

In Mycobacterium tuberculosis, the causative agent of tuberculosis, DHFR is essential for survival and replication.[1] The development of novel and selective Mtb-DHFR inhibitors is a key strategy to combat the rise of multidrug-resistant tuberculosis.

Chemical and Physical Properties of this compound

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C20H14BrN3S3 |

| Molecular Weight | 516.45 g/mol |

| Appearance | (Not explicitly reported, likely a solid) |

| Solubility | (Not explicitly reported) |

| Stability | (Not explicitly reported) |

Biological Activity and Potency

This compound has demonstrated potent inhibitory activity against the DHFR enzyme from Mycobacterium tuberculosis.

Table 2: In Vitro Inhibitory Activity of this compound

| Target Enzyme | Assay Type | IC50 (µM) |

| Mycobacterium tuberculosis DHFR | Enzymatic Assay | 4.21 |

This data indicates that this compound is a promising candidate for further investigation as an anti-tubercular agent.

Mechanism of Action: The Folate Synthesis Pathway

This compound acts by inhibiting the dihydrofolate reductase enzyme within the folate synthesis pathway of Mycobacterium tuberculosis. This inhibition blocks the conversion of DHF to THF, leading to a depletion of essential precursors for DNA and protein synthesis, ultimately resulting in bacterial cell death.

Figure 1. Inhibition of the DHFR pathway by this compound.

Experimental Protocols

While the specific experimental details for the determination of the IC50 of this compound are not available in the public literature, a general methodology for a Mycobacterium tuberculosis DHFR inhibition assay can be outlined based on established protocols.

General Workflow for Mtb-DHFR Inhibition Assay

Figure 2. General workflow for a DHFR inhibition assay.

Detailed Spectrophotometric Assay Protocol

A common method for measuring DHFR activity is a spectrophotometric assay that monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

-

Reagents and Buffers:

-

Assay Buffer: Typically a potassium phosphate buffer (pH 7.0) containing a reducing agent like dithiothreitol (DTT).

-

Mtb DHFR Enzyme: Purified recombinant enzyme.

-

NADPH Solution: Prepared fresh in assay buffer.

-

Dihydrofolate (DHF) Solution: Prepared fresh in assay buffer.

-

Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

-

Assay Procedure:

-

In a 96-well UV-transparent microplate, add the assay buffer, Mtb-DHFR enzyme, and varying concentrations of this compound or vehicle control.

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding a mixture of NADPH and DHF.

-

Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor.

-

Determine the percentage of inhibition relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

-

Future Directions

The potent in vitro activity of this compound against Mtb-DHFR warrants further investigation. Key future research directions include:

-

Confirmation of Chemical Structure: Definitive synthesis and structural elucidation of this compound.

-

Whole-Cell Activity: Evaluation of the compound's efficacy against whole M. tuberculosis cells, including drug-resistant strains.

-

Selectivity Profiling: Assessment of the inhibitory activity against human DHFR to determine its selectivity index.

-

Mechanism of Action Studies: Further biochemical and biophysical studies to characterize the binding mode of this compound to Mtb-DHFR.

-

Pharmacokinetic and Toxicological Profiling: In vitro and in vivo studies to assess the drug-like properties and safety profile of the compound.

Conclusion

This compound is a promising inhibitor of Mycobacterium tuberculosis dihydrofolate reductase. Its potent enzymatic inhibition suggests that it could serve as a valuable lead compound in the development of new anti-tubercular therapies. Further research to fully characterize its chemical and biological properties is essential to advance this compound through the drug discovery pipeline.

References

- 1. Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. In Vitro and In Vivo Inhibition of the Mycobacterium tuberculosis Phosphopantetheinyl Transferase PptT by Amidinoureas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

Dhfr-IN-10: A Technical Review of a Novel Dihydrofolate Reductase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the available scientific literature on Dhfr-IN-10, a potent inhibitor of Dihydrofolate Reductase (DHFR). This document consolidates key data on its biological activity, outlines experimental methodologies for its evaluation, and visualizes its mechanism of action and experimental workflows.

Core Compound Summary

This compound, also identified as compound 4c in the primary literature, is a novel synthetic molecule characterized as a potent inhibitor of Mycobacterium tuberculosis Dihydrofolate Reductase (MtDHFR).[1][2] Its discovery is part of a broader effort to develop new antimicrobial agents to combat drug-resistant tuberculosis.[2]

| Identifier | Value |

| Compound Name | This compound (compound 4c) |

| CAS Number | 929484-47-9[1] |

| Molecular Formula | C₂₀H₁₄BrN₃S₃[2] |

| Molecular Weight | 472.44 g/mol [1] |

| Primary Target | Mycobacterium tuberculosis Dihydrofolate Reductase (MtDHFR)[1][2] |

Quantitative Biological Activity

The primary biological activity of this compound is its potent inhibition of the MtDHFR enzyme. The following table summarizes the key quantitative data reported in the literature.

| Assay | Target | Metric | Value | Reference Compound | Reference Value |

| In vitro Enzyme Inhibition | M. tuberculosis DHFR | IC₅₀ | 4.21 μM[1] | Isoniazid | MIC = 0.12 μg/mL |

| Antituberculosis Activity | M. tuberculosis (RCMB 010126) | MIC | 0.12-1.95 μg/mL | Isoniazid | MIC = 0.12 μg/mL[2] |

| Antifungal Activity | Candida albicans | MIC | 3.9-125 μg/mL | Fluconazole | MIC = 250 μg/mL[2] |

Signaling Pathway and Mechanism of Action

This compound acts as an inhibitor of Dihydrofolate Reductase (DHFR), a crucial enzyme in the folate synthesis pathway. By blocking DHFR, the compound disrupts the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids, which are vital for DNA synthesis and cellular replication. The inhibition of this pathway in Mycobacterium tuberculosis leads to its antimicrobial effect.

References

Unveiling the Structural Novelty of Dihydrofolate Reductase Inhibitors: A Technical Guide

Disclaimer: Initial searches for a specific compound named "Dhfr-IN-10" did not yield any publicly available information. It is possible that this is a novel, unpublished compound, a proprietary designation, or a typographical error. Therefore, this guide will focus on the broader topic of understanding the novelty in the structure of Dihydrofolate Reductase (DHFR) inhibitors, providing an in-depth technical overview for researchers, scientists, and drug development professionals.

Introduction: Dihydrofolate Reductase as a Cornerstone Therapeutic Target

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2] THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and RNA.[1][3] By inhibiting DHFR, the production of these essential molecules is halted, leading to the cessation of cell growth and proliferation.[1][4] This mechanism makes DHFR an attractive and well-established target for a variety of therapeutic agents, including anticancer, antibacterial, and antiprotozoal drugs.[1][5]

The clinical utility of DHFR inhibitors is exemplified by drugs like methotrexate (an anticancer agent) and trimethoprim (an antibacterial agent).[2] However, the emergence of drug resistance and the need for improved selectivity have driven the continuous search for novel DHFR inhibitors with unique structural features.[5] This guide delves into the core principles of structural novelty in DHFR inhibitor design, supported by quantitative data, experimental protocols, and visual diagrams.

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of DHFR inhibitors, highlighting their potency and selectivity. This data is crucial for comparing the efficacy of different structural scaffolds.

Table 1: Inhibitory Activity of Selected DHFR Inhibitors

| Compound | Target Organism/Cell Line | IC50 (µM) | Ki (nM) | Reference |

| Methotrexate | Human | 0.08 | - | [6] |

| Curcumin | Human DHFR | - | 243 | [1] |

| Compound 2 | Human DHFR | 0.06 | - | [1] |

| Compound 10 | Human DHFR | - | - | [1] |

| Compound 28 | Human DHFR | - | - | [1] |

Note: A lower IC50 or Ki value indicates a higher inhibitory potency.

Table 2: Selectivity of DHFR Inhibitors

| Compound | Target DHFR | Host DHFR | Selectivity Ratio (Host Ki / Target Ki) | Reference |

| Trimethoprim | Bacterial | Human | High (several thousand-fold) | [4] |

| Pyrimethamine | Protozoal | Human | High | [5] |

Note: A higher selectivity ratio is desirable as it indicates a lower potential for host toxicity.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of novel DHFR inhibitors. Below are protocols for key experiments in this field.

DHFR Inhibition Assay (Spectrophotometric Method)

This assay measures the inhibitory effect of a compound on DHFR activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[6]

Materials:

-

0.05 M Tris-HCl buffer (pH 7.5)

-

0.5 M KCl

-

0.137 mM NADPH

-

0.187 mM DHF

-

Partially purified DHFR enzyme (35 µg/ml)

-

Test compounds (dissolved in an appropriate solvent)

Procedure:

-

Prepare reaction tubes containing 1.0 ml of 0.05 M Tris-HCl buffer, 0.5 M KCl, 0.137 mM NADPH, and 0.187 mM DHF.

-

Add increasing concentrations of the test compound or a known inhibitor (e.g., methotrexate) to the tubes.

-

Add the DHFR enzyme to initiate the reaction.

-

Incubate the tubes for 40 minutes at 25°C.

-

Measure the absorbance at 340 nm.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Crystallization of DHFR-Inhibitor Complexes

Determining the crystal structure of a DHFR-inhibitor complex provides invaluable insights into the binding mode and the structural basis for inhibition.

General Procedure:

-

Purify the DHFR protein to homogeneity.

-

Prepare a solution of the purified DHFR.

-

Add the inhibitor and the cofactor (e.g., NADPH) to the protein solution to form the ternary complex.

-

Set up crystallization trials using various techniques such as vapor diffusion (hanging drop or sitting drop). This involves mixing the complex solution with a precipitant solution under controlled conditions.

-

Incubate the trials at a constant temperature and monitor for crystal growth.

-

Once suitable crystals are obtained, they are cryo-protected and flash-frozen in liquid nitrogen.

-

Collect X-ray diffraction data using a synchrotron source.

-

Process the diffraction data and solve the crystal structure using molecular replacement and refinement techniques.[7]

Visualizing Molecular Interactions and Workflows

Diagrams are powerful tools for understanding complex biological pathways and experimental processes. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts in DHFR inhibitor research.

The Dihydrofolate Reductase Signaling Pathway

Caption: The DHFR pathway illustrating the reduction of DHF to THF and its inhibition.

Experimental Workflow for DHFR Inhibitor Screening

Caption: A generalized workflow for the screening and development of novel DHFR inhibitors.

Logical Relationships in Novel DHFR Inhibitor Design

Caption: Logical relationships between design goals and strategies for novel DHFR inhibitors.

Conclusion and Future Directions

The development of novel Dihydrofolate Reductase inhibitors remains a vibrant area of research, driven by the need to overcome drug resistance and improve therapeutic outcomes. The novelty in DHFR inhibitor structures lies in the exploration of new chemical scaffolds that can form unique interactions with the enzyme's active site, the modification of existing scaffolds to enhance binding affinity and selectivity, and the application of structure-based drug design to rationally engineer inhibitors with desired properties.

Future efforts will likely focus on:

-

Targeting resistant DHFR mutants: Designing inhibitors that are effective against clinically relevant DHFR mutations.

-

Improving selectivity: Developing inhibitors with greater selectivity for microbial or cancer cell DHFR over the human enzyme to minimize side effects.

-

Exploring allosteric inhibition: Investigating the potential of targeting sites on the DHFR enzyme other than the active site to achieve inhibition through novel mechanisms.

By integrating quantitative biochemical data, detailed experimental protocols, and insightful visualizations, researchers can accelerate the discovery and development of the next generation of DHFR inhibitors, ultimately leading to more effective treatments for a wide range of diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Cell-free enzymatic assay for DHFR [bio-protocol.org]

- 7. Crystal structure of a Type II dihydrofolate reductase catalytic ternary complex - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Dhfr-IN-10 for Dihydrofolate Reductase (DHFR) Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2] THF and its derivatives are essential cofactors for the synthesis of nucleotides and certain amino acids, making DHFR a critical target for therapeutic intervention in cancer and infectious diseases.[3][4] Inhibition of DHFR disrupts DNA synthesis and cell proliferation.[5][6] Dhfr-IN-10 is a novel investigational inhibitor of DHFR. These application notes provide a detailed protocol for assessing the inhibitory potential of this compound against DHFR using a colorimetric assay.

Principle of the Assay

The DHFR inhibition assay is based on the enzyme's catalytic activity, which involves the NADPH-dependent reduction of DHF to THF.[7] The progress of this reaction is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[8][9] The presence of an inhibitor, such as this compound, will slow down the rate of this reaction, leading to a smaller decrease in absorbance at 340 nm.

Quantitative Data Summary

The following table summarizes hypothetical inhibitory activity data for this compound against human DHFR. This data is for illustrative purposes to demonstrate how results can be presented.

| Compound | Target | IC50 (nM) | Ki (nM) | Assay Conditions |

| This compound | Human DHFR | 123 | 5.1 | 100 mM HEPES, pH 7.5, 25°C |

| Methotrexate (Control) | Human DHFR | 10 | 0.02 | 100 mM HEPES, pH 7.5, 25°C |

Experimental Protocols

Materials and Reagents

-

Human recombinant DHFR enzyme

-

This compound

-

Methotrexate (positive control inhibitor)

-

NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)[7]

-

DHF (Dihydrofolic acid)[7]

-

DHFR Assay Buffer (e.g., 100 mM HEPES, pH 7.5)[10]

-

96-well clear flat-bottom plates[11]

-

Microplate reader capable of kinetic measurements at 340 nm[9]

Reagent Preparation

-

DHFR Assay Buffer (1X): Prepare a 100 mM HEPES buffer solution at pH 7.5. This can be stored at 4°C.[10]

-

NADPH Stock Solution (10 mM): Dissolve NADPH powder in the DHFR Assay Buffer to a final concentration of 10 mM. Aliquot and store at -20°C. Keep on ice during use.[7]

-

DHF Stock Solution (10 mM): Dissolve DHF powder in the DHFR Assay Buffer with gentle warming if necessary. Aliquot and store at -80°C, protected from light.[7][8]

-

DHFR Enzyme Solution: Dilute the human recombinant DHFR enzyme to the desired working concentration in cold DHFR Assay Buffer. The optimal concentration should be determined empirically but is typically in the nanomolar range. Keep on ice.

-

This compound Stock Solution (10 mM): Prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., DMSO).

-

Working Solutions of Inhibitors: Prepare serial dilutions of this compound and methotrexate in DHFR Assay Buffer to cover a range of concentrations for IC50 determination.

DHFR Inhibition Assay Protocol

This protocol is designed for a 96-well plate format with a final reaction volume of 200 µL.

-

Plate Setup:

-

Blank (No Enzyme): 100 µL DHFR Assay Buffer.

-

Enzyme Control (No Inhibitor): Add DHFR enzyme to the assay buffer.

-

Inhibitor Control (e.g., Methotrexate): Add diluted methotrexate and DHFR enzyme.

-

Test Sample (this compound): Add diluted this compound and DHFR enzyme.

-

-

Add Inhibitor and Enzyme: To the appropriate wells, add 2 µL of the diluted inhibitor solutions (this compound or methotrexate) or assay buffer for the enzyme control. Then, add 98 µL of the diluted DHFR enzyme solution to all wells except the blank. The total volume should be 100 µL.

-

Add NADPH: Prepare a working solution of NADPH by diluting the stock solution in DHFR Assay Buffer. Add 40 µL of the diluted NADPH solution to all wells.[11] Mix gently and incubate for 10-15 minutes at room temperature, protected from light.[11]

-

Initiate the Reaction: Prepare a working solution of DHF by diluting the stock solution in DHFR Assay Buffer. Add 60 µL of the diluted DHF substrate to all wells to start the reaction.[8][11]

-

Measure Absorbance: Immediately measure the absorbance at 340 nm in kinetic mode for 10-20 minutes at room temperature using a microplate reader.[8][11]

Data Analysis

-

Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.

-

The percent inhibition for each inhibitor concentration is calculated using the following formula: % Inhibition = [1 - (Rate of sample / Rate of enzyme control)] * 100

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Caption: DHFR signaling pathway and point of inhibition.

Caption: Experimental workflow for the DHFR inhibition assay.

References

- 1. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enhanced Degradation of Dihydrofolate Reductase through Inhibition of NAD Kinase by Nicotinamide Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of potential inhibitors of dihydrofolate reductase (DHFR) through blocking the folate biosynthetic pathway of Mycobacterium tuberculosis utilizing structure-based virtual screening - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. assaygenie.com [assaygenie.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. assaygenie.com [assaygenie.com]

Application Notes and Protocols for Dhfr-IN-10 in Mycobacterial Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dhfr-IN-10, also identified as compound 4c, is a potent inhibitor of dihydrofolate reductase (DHFR) in Mycobacterium tuberculosis (M. tuberculosis). DHFR is a critical enzyme in the folate biosynthesis pathway, which is essential for the production of nucleotides and certain amino acids, and ultimately for DNA synthesis and cellular replication.[1][2] Inhibition of this pathway leads to cell death, making DHFR an attractive target for the development of novel anti-tuberculosis therapeutics.[1][2] this compound has demonstrated significant inhibitory activity against the M. tuberculosis DHFR enzyme and potent efficacy against the whole organism.[1] These application notes provide detailed protocols for the use of this compound in mycobacterial cell culture, including methods for determining its inhibitory activity and cellular effects.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound's activity against Mycobacterium tuberculosis.

| Parameter | Value | Species/Strain | Reference |

| IC50 (DHFR Inhibition) | 4.21 µM | M. tuberculosis | [1] |

| MIC (Minimum Inhibitory Concentration) | 0.12–1.95 µg/mL | M. tuberculosis (RCMB 010126) | [1] |

Signaling Pathway and Experimental Workflow

Mechanism of Action of this compound

This compound targets the dihydrofolate reductase (DHFR) enzyme within Mycobacterium tuberculosis. This enzyme catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial step in the folate metabolic pathway. THF is an essential cofactor for the synthesis of purines, thymidylate, and several amino acids, which are vital for DNA replication and cell growth. By inhibiting DHFR, this compound depletes the intracellular pool of THF, leading to the cessation of DNA synthesis and ultimately, bacterial cell death.

Caption: Mechanism of action of this compound in Mycobacterium tuberculosis.

Experimental Workflow for Evaluating this compound

A typical experimental workflow for assessing the efficacy of this compound against Mycobacterium tuberculosis involves determining its enzymatic inhibition (IC50) and its whole-cell activity (MIC), followed by an assessment of its cytotoxicity against a mammalian cell line to determine its selectivity.

Caption: A typical experimental workflow for the evaluation of this compound.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound (solid)

-

Dimethyl Sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes

Procedure:

-

Tare a sterile microcentrifuge tube.

-

Carefully weigh a small amount of this compound (e.g., 1-5 mg) into the tared tube.

-

Add a calculated volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

-

Vortex thoroughly to dissolve the compound. Gentle warming (e.g., 37°C) may aid dissolution.

-

Visually inspect the solution to ensure complete dissolution. If precipitation occurs, adjust the concentration accordingly.

-

Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol for M. tuberculosis Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol is adapted from standard procedures for measuring DHFR activity by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.

Materials:

-

Recombinant M. tuberculosis DHFR enzyme

-

NADPH

-

Dihydrofolic acid (DHF)

-

Assay Buffer: 50 mM phosphate buffer, pH 7.5

-

This compound stock solution in DMSO

-

96-well UV-transparent microplate

-

Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare Reagents:

-

Prepare a fresh solution of NADPH in the assay buffer (e.g., 10 µM).

-

Prepare a fresh solution of DHF in the assay buffer (e.g., 4.5 µM).

-

Prepare a serial dilution of this compound in DMSO, and then dilute further in the assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Assay Buffer

-

NADPH solution

-

This compound dilution (or DMSO for control)

-

-

Pre-incubate the plate at 25°C for 5 minutes.

-

-

Initiate Reaction:

-

Initiate the reaction by adding the DHF solution to each well.

-

Immediately start monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of NADPH oxidation) for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Protocol for Minimum Inhibitory Concentration (MIC) Assay in Mycobacterium tuberculosis

This protocol describes the determination of the MIC of this compound against M. tuberculosis using a broth microdilution method.

Materials:

-

Mycobacterium tuberculosis strain (e.g., H37Rv or a clinical isolate)

-

Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

-

This compound stock solution in DMSO

-

Positive control antibiotic (e.g., Isoniazid)

-

Sterile 96-well microplates

-

Resazurin sodium salt solution (for viability assessment)

Procedure:

-

Prepare Mycobacterial Inoculum:

-

Grow M. tuberculosis in 7H9 broth to mid-log phase.

-

Adjust the bacterial suspension to a McFarland standard of 0.5 (approximately 1.5 x 108 CFU/mL).

-

Dilute the adjusted suspension 1:100 in fresh 7H9 broth to obtain the final inoculum.

-

-

Prepare Drug Dilutions:

-

In a 96-well plate, prepare a 2-fold serial dilution of this compound in 7H9 broth. The final volume in each well should be 100 µL. Include a drug-free control (broth only) and a positive control antibiotic.

-

-

Inoculation:

-

Add 100 µL of the diluted mycobacterial inoculum to each well, bringing the total volume to 200 µL.

-

-

Incubation:

-

Seal the plate and incubate at 37°C for 7-14 days, or until visible growth is observed in the drug-free control wells.

-

-

Determine MIC:

-

After incubation, add 30 µL of Resazurin solution to each well and incubate for another 24-48 hours.

-

The MIC is defined as the lowest concentration of this compound that prevents a color change of the Resazurin dye from blue (no growth) to pink (growth).

-

Protocol for Mammalian Cell Cytotoxicity Assay (MTT Assay)

This protocol is to assess the cytotoxicity of this compound against a mammalian cell line (e.g., Vero or HepG2) to determine its selectivity.

Materials:

-

Mammalian cell line (e.g., Vero, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Sterile 96-well cell culture plates

Procedure:

-

Cell Seeding:

-

Seed the mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in the complete medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO).

-

Incubate for 48-72 hours.

-

-

MTT Assay:

-

Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the this compound concentration and determine the CC50 (50% cytotoxic concentration).

-

References

Application Notes and Protocols: Dhfr-IN-10 Solubility and Preparation for In Vitro Assays

Disclaimer: Specific data for a compound designated "Dhfr-IN-10" is not publicly available. These application notes and protocols are based on general principles for handling hydrophobic small molecule inhibitors of Dihydrofolate Reductase (DHFR) and are intended to serve as a comprehensive guide. Researchers should validate these protocols for their specific molecule.

Introduction

Dihydrofolate Reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, essential for the synthesis of nucleotides and certain amino acids. Its inhibition is a key therapeutic strategy in cancer and infectious diseases. This document provides detailed guidelines on the solubility of a representative DHFR inhibitor, herein referred to as this compound, and protocols for its preparation for use in various in vitro assays.

Solubility of this compound

The solubility of a compound is a critical factor in ensuring accurate and reproducible results in biological assays. Small molecule inhibitors are often hydrophobic and exhibit poor solubility in aqueous solutions. The following table summarizes the typical solubility of such compounds in common laboratory solvents.

Table 1: Solubility of a Representative DHFR Small Molecule Inhibitor

| Solvent | Typical Solubility Range (mg/mL) | Typical Stock Concentration (mM) | Notes |

| Dimethyl Sulfoxide (DMSO) | > 20 | 10 - 50 | Preferred solvent for creating high-concentration stock solutions.[1] |

| Ethanol | 5 - 10 | 1 - 10 | Can be used as an alternative to DMSO, but may have higher toxicity in cell-based assays. |

| Methanol | 1 - 5 | 1 - 5 | Less commonly used due to higher volatility and potential for protein denaturation. |

| Water | < 0.1 | Not recommended | Most small molecule inhibitors have very low aqueous solubility. |

| Phosphate Buffered Saline (PBS) | < 0.1 | Not recommended | Similar to water, not suitable for initial solubilization. |

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.

Materials:

-

This compound (solid powder)

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

-

Calibrated pipettes and sterile tips

Procedure:

-

Equilibrate: Allow the vial containing this compound to reach room temperature before opening to prevent condensation of moisture.[2]

-

Centrifuge: Briefly centrifuge the vial to ensure all the powder is collected at the bottom.[2]

-

Weighing: Accurately weigh the required amount of this compound. For example, for 1 mL of a 10 mM stock solution of a compound with a molecular weight of 500 g/mol , you would need 5 mg.

-

Dissolution: Add the appropriate volume of sterile DMSO to the vial. For the example above, add 1 mL of DMSO.

-

Mixing: Vortex the solution for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[1]

-

Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[1][2]

Preparation of Working Solutions for In Vitro Assays

This protocol outlines the serial dilution of the this compound stock solution to prepare working solutions for a typical in vitro assay. To avoid precipitation of the compound in the aqueous assay buffer, initial dilutions are performed in DMSO before the final dilution into the assay medium.

Materials:

-

10 mM this compound stock solution in DMSO

-

Anhydrous, sterile DMSO

-

Sterile assay buffer or cell culture medium

-

Sterile microcentrifuge tubes or a 96-well plate

-

Calibrated pipettes and sterile tips

Procedure:

-

Intermediate Dilutions in DMSO:

-

Prepare a series of intermediate dilutions of the 10 mM stock solution in DMSO. For example, to create a 1 mM solution, mix 10 µL of the 10 mM stock with 90 µL of DMSO.

-

Continue this serial dilution process in DMSO to generate a range of concentrations (e.g., 100 µM, 10 µM, 1 µM). It is best to make initial serial dilutions only in DMSO.

-

-

Final Dilution in Assay Medium:

-

For the final step, dilute the DMSO-based intermediate solutions into the aqueous assay buffer or cell culture medium. A common final dilution factor is 1:100 or 1:1000. For instance, to achieve a final concentration of 10 µM from a 1 mM intermediate stock, add 1 µL of the 1 mM stock to 99 µL of the assay medium.

-

Ensure that the final concentration of DMSO in the assay is low, typically below 0.5%, to minimize solvent-induced artifacts or cytotoxicity.[2] Always include a vehicle control (assay medium with the same final concentration of DMSO) in your experiments.

-

Visualizations

Signaling Pathway

DHFR plays a critical role in the folate pathway, which is essential for DNA synthesis.

Caption: The role of DHFR in the folate pathway and its inhibition.

Experimental Workflow

The following diagram illustrates the workflow for preparing this compound working solutions for in vitro assays.

Caption: Workflow for preparing this compound solutions.

References

Application of Dihydrofolate Reductase (DHFR) Inhibitors in Tuberculosis Research Models

Note: No specific compound designated "Dhfr-IN-10" was identified in the public research literature. The following application notes and protocols are based on a representative class of potent Dihydrofolate Reductase (DHFR) inhibitors, the Indole-based non-classical antifolates (INCAs), which have been investigated for their efficacy against Mycobacterium tuberculosis (Mtb).

Introduction

Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolic pathway, essential for the biosynthesis of nucleic acids and amino acids, and therefore vital for cell survival and replication.[1][2][3][4] In Mycobacterium tuberculosis, the causative agent of tuberculosis, DHFR (encoded by the folA gene) represents a clinically validated and attractive target for novel drug development.[5][6] Inhibition of Mtb DHFR disrupts the folate pathway, leading to bacterial cell death.[3][7] While antifolates have been successful in treating other infectious diseases and cancers, their application in tuberculosis therapy is still an emerging area of research.[6] This document provides an overview of the application of potent DHFR inhibitors, exemplified by the INCA compounds, in tuberculosis research models.

Mechanism of Action

DHFR catalyzes the NADPH-dependent reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[2][4] THF and its derivatives are essential cofactors for one-carbon transfer reactions, which are crucial for the synthesis of thymidylate, purine nucleotides, and certain amino acids (e.g., methionine and serine).[1] By inhibiting DHFR, these compounds deplete the intracellular pool of THF, which halts DNA and protein synthesis, ultimately leading to cell death.[1][3] Some DHFR inhibitors, such as the INCA compounds, exhibit multi-targeting effects by also inhibiting a functional analog of DHFR in Mtb, Rv2671, which contributes to their potent antimycobacterial activity.[6]

Figure 1. Mechanism of Mtb DHFR Inhibition.

Data Presentation

The following tables summarize the quantitative data for representative INCA compounds against M. tuberculosis and its DHFR enzyme, as well as human DHFR for selectivity assessment.

Table 1: In Vitro Anti-mycobacterial Activity and DHFR Inhibition

| Compound | Mtb H37Rv MIC (µg/mL) | Mtb DHFR Ki (nM) | Human DHFR Ki (nM) | Selectivity Index (hDHFR Ki / Mtb DHFR Ki) |

| UCP1163 | 4 | 8.5 | >10,000 | >1176 |

| UCP1164 | 0.5 | 4.3 | >10,000 | >2325 |

| UCP1172 | Not Reported | 0.8 | Not Reported | Not Reported |

| Methotrexate (Control) | Not Reported | 1.1 | Not Reported | Not Reported |

Data sourced from Hajian et al.[6]

Table 2: Thermal Shift Assay for Target Engagement

| Compound | Apparent Melting Temperature (Tm) of Mtb DHFR (°C) |

| Mtb DHFR + NADPH (Control) | 65 |

| + UCP1172 | 81 |

| + Methotrexate | 75.5 |

An increase in Tm upon ligand binding indicates target stabilization and engagement. Data sourced from Hajian et al.[6]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the minimum concentration of a compound required to inhibit the visible growth of M. tuberculosis.

Materials:

-

M. tuberculosis H37Rv strain

-

Middlebrook 7H10 broth

-

96-well round-bottom plates

-

Test compounds (e.g., INCA compounds)

-

Spectrophotometer

Procedure:

-

Culture M. tuberculosis H37Rv in 7H10 broth to mid-log phase.

-

Dilute the bacterial culture in fresh 7H10 broth to a final concentration of approximately 1 x 105 Colony Forming Units (CFU)/mL.

-

Prepare 96-well plates by adding 50 µL of 7H10 broth to each well.

-

Add the test compound to the first well of a row and perform a 2-fold serial dilution across the plate. The last well should contain only broth and serves as a growth control.

-

Add 50 µL of the diluted Mtb inoculum to each well.

-

Incubate the plates at 37°C for 7-14 days.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Protocol 2: DHFR Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of DHFR by monitoring the oxidation of NADPH.

Materials:

-

Recombinant Mtb DHFR and human DHFR

-

NADPH

-

Dihydrofolate (DHF)

-

Phosphate buffer (pH 7.5, 50 mM)

-

Test compounds

-

UV/Vis Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, 10 µM NADPH, and 4.5 µM DHF.

-

Add varying concentrations of the test compound to the reaction mixture and incubate for a specified time.

-

Initiate the enzymatic reaction by adding 10 nM of DHFR enzyme.

-

Monitor the decrease in absorbance at 340 nm at 25°C, which corresponds to the oxidation of NADPH to NADP+.

-

Calculate the initial reaction velocities and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

The inhibitory constant (Ki) can be determined from the IC50 values using the Cheng-Prusoff equation.[6]

Figure 2. Workflow for DHFR Inhibitor Evaluation.

Protocol 3: In Vivo Efficacy in a Murine Tuberculosis Model

This protocol outlines a general procedure for assessing the in vivo efficacy of a DHFR inhibitor using a high-dose aerosol infection model in mice.

Materials:

-

BALB/c mice (female, 6-8 weeks old)

-

M. tuberculosis Erdman strain

-

Aerosol exposure chamber (e.g., Glas-Col)

-

Test compound formulated for administration (e.g., oral gavage)

-

Standard TB drugs for control groups (e.g., isoniazid, rifampicin)

Procedure:

-

Infect BALB/c mice with the Mtb Erdman strain via aerosol exposure to achieve a lung implantation of approximately 4.5 log10 CFU.

-

Begin treatment with the test compound at various doses one day post-infection. Include a vehicle control group and a positive control group treated with standard TB drugs.

-

Administer the treatment daily (or as determined by pharmacokinetic studies) for a specified duration (e.g., 4 weeks).

-

At the end of the treatment period, euthanize the mice and aseptically harvest the lungs.

-

Homogenize the lungs in saline with 0.05% Tween-80.

-

Plate serial dilutions of the lung homogenates on Middlebrook 7H11 agar plates.

-

Incubate the plates at 37°C for 3-4 weeks and count the number of CFUs.

-

Efficacy is determined by the reduction in bacterial load (log10 CFU) in the lungs of treated mice compared to the untreated control group.

Conclusion

DHFR inhibitors, such as the INCA compounds, represent a promising class of molecules for the development of new anti-tuberculosis therapies. The protocols and data presented here provide a framework for researchers and drug development professionals to evaluate novel DHFR inhibitors in relevant tuberculosis research models. A systematic approach, from in vitro enzymatic and whole-cell assays to in vivo efficacy studies, is crucial for the successful identification and optimization of new drug candidates targeting the folate pathway in M. tuberculosis.

References

- 1. tandfonline.com [tandfonline.com]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. Identification of potential inhibitors of dihydrofolate reductase (DHFR) through blocking the folate biosynthetic pathway of Mycobacterium tuberculosis utilizing structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Drugging the Folate Pathway in Mycobacterium Tuberculosis: The Role of Multi-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of potential inhibitors of dihydrofolate reductase (DHFR) through blocking the folate biosynthetic pathway of Mycobacterium tuberculosis utilizing structure-based virtual screening - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Notes: Studying Drug Resistance in M. tuberculosis with Dihydrofolate Reductase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrofolate reductase (DHFR) is a critical enzyme in the folate biosynthesis pathway of Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis. This pathway is essential for the production of nucleotides and certain amino acids, making DHFR a viable target for antimicrobial drug development.[1][2][3] The emergence of multidrug-resistant M. tuberculosis (MDR-TB) strains necessitates the discovery and development of novel therapeutics that act on new targets, such as DHFR.

These application notes provide a comprehensive overview of the use of small molecule inhibitors of M. tuberculosis DHFR to study drug resistance mechanisms. We will use the representative compound Triaza-coumarin (TA-C) to illustrate the principles and protocols, as it is a potent inhibitor with a well-described mechanism of action and resistance.

Mechanism of Action of DHFR Inhibitors in M. tuberculosis

DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. THF is a crucial one-carbon carrier required for the synthesis of thymidylate, purines, and certain amino acids.[1][3] Inhibition of DHFR depletes the intracellular pool of THF, leading to the cessation of DNA synthesis and ultimately, bacterial cell death.

Interestingly, some DHFR inhibitors, such as TA-C, function as "prodrug-like" molecules. TA-C itself is a moderately potent inhibitor of purified M. tuberculosis DHFR. However, its whole-cell activity is significantly higher. This potency boost is attributed to its intracellular metabolism by F420H2-dependent reductases, which convert TA-C into a much more potent inhibitor of DHFR.[1]

References

Application Notes and Protocols: Investigating Dhfr-IN-10 in Combination with Anti-Tuberculosis Drugs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrofolate reductase (DHFR) is a critical enzyme in the folate biosynthetic pathway of Mycobacterium tuberculosis. This pathway is essential for the synthesis of precursors required for DNA, RNA, and certain amino acids, making DHFR a compelling target for the development of novel anti-tuberculosis (TB) therapeutics. Inhibition of DHFR disrupts these vital cellular processes, ultimately leading to bacterial cell death. While several DHFR inhibitors have been explored, the emergence of drug-resistant TB strains necessitates the investigation of new chemical entities and their potential for use in combination therapy to enhance efficacy and combat resistance.

This document provides detailed application notes and protocols for the study of Dhfr-IN-10 , a novel investigational inhibitor of M. tuberculosis DHFR. The focus is on its evaluation in combination with established anti-TB drugs. While "this compound" is used here as a representative designation for a novel DHFR inhibitor, the methodologies described are broadly applicable to the preclinical assessment of other compounds targeting the same pathway.

Mechanism of Action: Targeting the Folate Synthesis Pathway

This compound, as an inhibitor of dihydrofolate reductase, is designed to block the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF). This reaction is a crucial step in the folate pathway. THF and its derivatives are essential one-carbon donors for the synthesis of purines, thymidylate, and certain amino acids. By inhibiting DHFR, this compound depletes the intracellular pool of THF, thereby arresting DNA synthesis and bacterial replication. The synergistic potential of this compound with other anti-TB drugs stems from the possibility of targeting multiple, distinct essential pathways in M. tuberculosis simultaneously.

Figure 1: Simplified signaling pathway of the M. tuberculosis folate synthesis pathway, indicating the inhibitory action of this compound on Dihydrofolate Reductase (DHFR).

Quantitative Data Summary

The following tables summarize representative quantitative data for this compound, both as a single agent and in combination with first-line anti-TB drugs. These values are presented for illustrative purposes to guide experimental design and interpretation.

Table 1: In Vitro Activity of this compound and Standard Anti-TB Drugs against M. tuberculosis H37Rv

| Compound | Target | MIC (μg/mL) |

| This compound | Dihydrofolate Reductase (DHFR) | 0.5 |

| Isoniazid (INH) | Mycolic Acid Synthesis (InhA) | 0.05 |

| Rifampicin (RIF) | RNA Polymerase (RpoB) | 0.1 |

| Ethambutol (EMB) | Arabinosyltransferase (EmbB) | 2.0 |

| Pyrazinamide (PZA) | Unknown (requires acidic pH) | 50.0 |

Table 2: Synergistic Activity of this compound in Combination with First-Line Anti-TB Drugs against M. tuberculosis H37Rv

| Drug Combination | MIC of Drug A in Combination (μg/mL) | MIC of Drug B in Combination (μg/mL) | Fractional Inhibitory Concentration (FIC) Index | Interpretation |

| This compound + Isoniazid | 0.125 | 0.0125 | 0.5 | Synergy |

| This compound + Rifampicin | 0.25 | 0.025 | 0.75 | Additive/Slight Synergy |

| This compound + Ethambutol | 0.125 | 0.5 | 0.5 | Synergy |

Note: The Fractional Inhibitory Concentration (FIC) Index is calculated as follows: FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone). An FIC Index of ≤ 0.5 indicates synergy, > 0.5 to < 2.0 indicates an additive effect, and ≥ 2.0 indicates antagonism.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the determination of the MIC of a single agent against M. tuberculosis using the microplate Alamar blue assay (MABA).

Materials:

-

M. tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) ADC (albumin-dextrose-catalase)

-

96-well microplates

-

Test compounds (this compound, INH, RIF, EMB)

-

Alamar blue reagent

-

Resazurin solution

-

Sterile deionized water

Procedure:

-

Prepare a stock solution of the test compound in an appropriate solvent (e.g., DMSO) and then dilute it in Middlebrook 7H9 broth to the desired starting concentration.

-

Prepare a bacterial inoculum of M. tuberculosis H37Rv, adjusted to a McFarland standard of 1.0, and then dilute it 1:20 in 7H9 broth.

-

In a 96-well microplate, add 100 µL of sterile deionized water to the outer perimeter wells to prevent evaporation.

-

Perform serial two-fold dilutions of the test compounds in the remaining wells, with a final volume of 100 µL per well.

-

Add 100 µL of the prepared bacterial inoculum to each well containing the test compound.

-

Include a drug-free control well (inoculum only) and a sterile control well (broth only).

-

Seal the plates and incubate at 37°C for 7 days.

-

After incubation, add 20 µL of Alamar blue reagent and 12.5 µL of 20% Tween 80 to each well.

-

Re-incubate the plates at 37°C for 24 hours.

-

A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Protocol 2: Checkerboard Assay for Synergy Testing

This protocol describes the checkerboard method to assess the synergistic, additive, or antagonistic effects of drug combinations.

Materials:

-

All materials listed in Protocol 1

-

Two test compounds for combination testing

Procedure:

-

Prepare stock solutions and initial dilutions of both test compounds as described in Protocol 1.

-

In a 96-well microplate, create a two-dimensional dilution matrix. Serially dilute Drug A horizontally and Drug B vertically. This results in wells containing various combinations of concentrations of the two drugs.

-

Add 100 µL of the prepared M. tuberculosis H37Rv inoculum to each well of the matrix.

-

Include control wells for each drug alone (to re-determine individual MICs under the same experimental conditions) and a drug-free growth control.

-

Seal and incubate the plates at 37°C for 7 days.

-

Develop the assay with Alamar blue as described in Protocol 1.

-

Determine the MIC for each drug in the presence of the other.

-

Calculate the Fractional Inhibitory Concentration (FIC) Index for each combination to determine the nature of the interaction (synergy, additivity, or antagonism).

Figure 2: Experimental workflow for determining the in vitro synergistic activity of this compound with other anti-TB drugs.

Conclusion

The investigation of novel DHFR inhibitors like this compound, particularly in combination with existing anti-TB drugs, represents a promising strategy in the fight against tuberculosis. The protocols and data presented here provide a framework for the systematic evaluation of such combinations. Synergistic interactions, as illustrated with this compound and isoniazid, could potentially lead to more effective treatment regimens with lower doses, reducing toxicity and the likelihood of developing drug resistance. Further in vivo studies are warranted to validate these in vitro findings and to assess the therapeutic potential of DHFR inhibitor-based combination therapies.

Application Notes and Protocols for Dhfr-IN-10 Efficacy Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolism pathway, essential for the synthesis of nucleotides and certain amino acids. Its inhibition disrupts DNA replication and cell proliferation, making it a key target for therapeutic intervention in cancer and infectious diseases. Dhfr-IN-10 is a novel inhibitor of DHFR with demonstrated activity against Mycobacterium tuberculosis DHFR. These application notes provide detailed protocols for evaluating the in vitro and in vivo efficacy of this compound, along with comparative data for established DHFR inhibitors.

Data Presentation

Table 1: In Vitro Enzyme Inhibition Data for Various DHFR Inhibitors

| Compound | Target Enzyme | IC50 | Reference |

| This compound | Mycobacterium tuberculosis DHFR | 4.21 µM | |

| Methotrexate | Human DHFR | ~5 pM (cell-free) | |

| Pralatrexate | Human DHFR | 13.4 pM (Ki) | |

| Pyrimethamine | Plasmodium falciparum DHFR (susceptible strains) | 15.4 nM (mean) | |

| Trimethoprim | Plasmodium falciparum DHFR (F 32 isolate) | 1.3 x 10⁻⁷ M |

Table 2: In Vitro Cellular Efficacy of DHFR Inhibitors Against Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 | Reference |

| Methotrexate | HTC-116 | Colorectal Cancer | 0.15 mM (48h) | |

| Methotrexate | A-549 | Lung Carcinoma | Not specified | |

| Methotrexate | Daoy | Medulloblastoma | 9.5 x 10⁻² µM (6 days) | |

| Methotrexate | Saos-2 | Osteosarcoma | 3.5 x 10⁻² µM (6 days) | |

| Pralatrexate | H9 | T-cell Lymphoma | 1.1 nM (48h), 2.5 nM (72h) | |

| Pralatrexate | P12 | T-cell Lymphoma | 1.7 nM (48h), 2.4 nM (72h) | |

| Pralatrexate | CEM | T-cell Lymphoma | 3.2 nM (48h), 4.2 nM (72h) | |

| Pralatrexate | PC3 | Prostate Cancer | 0.01 ± 0.002 µM (72h) | |

| Pralatrexate | HT29 | Colon Cancer | <0.1 µM (72h) |

Table 3: In Vitro Efficacy of DHFR Inhibitors Against Microorganisms

| Compound | Organism | Disease | IC50 / MIC | Reference |

| This compound | Mycobacterium tuberculosis | Tuberculosis | 4.21 µM (Enzymatic IC50) | |

| Pyrimethamine | Plasmodium falciparum (susceptible isolates) | Malaria | 15.4 nM (mean IC50) | |

| Pyrimethamine | Plasmodium falciparum (resistant isolates) | Malaria | 9,440 nM (mean IC50) | |

| Trimethoprim | Escherichia coli | Bacterial Infections | MIC values vary by strain |

Experimental Protocols

In Vitro DHFR Enzyme Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against purified DHFR enzyme.

Materials:

-

Purified recombinant DHFR enzyme (e.g., from M. tuberculosis or human)

-

This compound

-

Dihydrofolic acid (DHF), substrate

-

NADPH, cofactor

-

Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5, containing 1 mM DTT)

-

96-well UV-transparent microplates

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in assay buffer to create a range of concentrations for testing.

-

Prepare fresh solutions of DHF and NADPH in assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Assay Buffer

-

NADPH solution

-

This compound dilution (or vehicle control)

-

DHFR enzyme

-

-

Include wells with no enzyme as a background control.

-

Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a short pre-incubation period (e.g., 5-10 minutes).

-

-

Initiate Reaction:

-

Add DHF solution to all wells to start the enzymatic reaction.

-

-

Data Acquisition:

-

Immediately begin monitoring the decrease in absorbance at 340 nm every 15-30 seconds for 10-20 minutes using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH.

-

-

Data Analysis:

-

Calculate the initial velocity of the reaction for each concentration of this compound.

-

Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

Cell-Based Proliferation Assay (MTT/XTT Assay)

This protocol measures the cytotoxic effect of this compound on cancer cell lines or the growth inhibitory effect on microbial cultures.

Materials:

-

Target cells (e.g., cancer cell lines like A549, or bacterial cultures like M. smegmatis as a surrogate for M. tuberculosis)

-

This compound

-

Appropriate cell culture medium and supplements (e.g., DMEM, 7H9 broth)

-

Fetal Bovine Serum (FBS) for cancer cell lines

-

96-well cell culture plates

-

MTT or XTT reagent

-

Solubilization solution (for MTT assay)

-

Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 570 nm for MTT)

Procedure:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cancer cells) or start with a specific inoculum size for bacteria.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle-treated wells as a negative control and a known DHFR inhibitor (e.g., methotrexate) as a positive control.

-

-

Incubation:

-